![molecular formula C10H16 B13788377 Tricyclo[4.2.2.02,5]decane CAS No. 249-87-6](/img/structure/B13788377.png)
Tricyclo[4.2.2.02,5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.2.2.02,5]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.02,5]decane typically involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in constructing the complex tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane followed by the Conia-ene reaction shapes a five-membered ring, ultimately leading to the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methodologies used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.
化学反应分析
Types of Reactions
Tricyclo[4.2.2.02,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within its tricyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or other electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes .
科学研究应用
Tricyclo[4.2.2.02,5]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of tricyclic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific structural requirements.
作用机制
The mechanism by which Tricyclo[4.2.2.02,5]decane exerts its effects is primarily through its structural rigidity and stability. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and material properties. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
相似化合物的比较
Similar Compounds
Tricyclo[5.2.1.02,6]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[4.2.2.02,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and rigidity make it particularly valuable in applications requiring robust materials and precise molecular interactions .
属性
CAS 编号 |
249-87-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
InChI 键 |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C3C2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



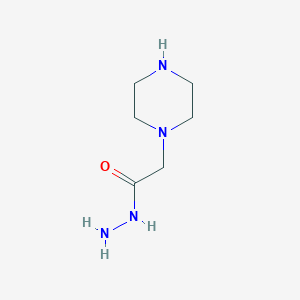

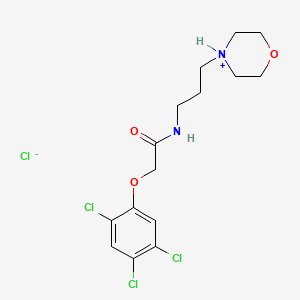
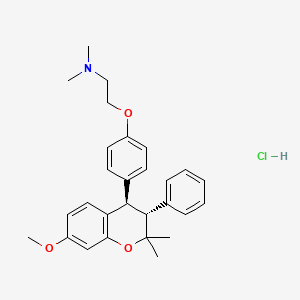
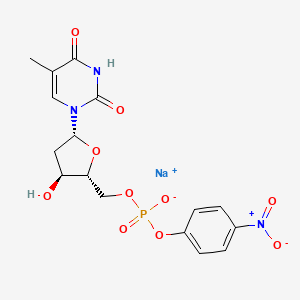
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

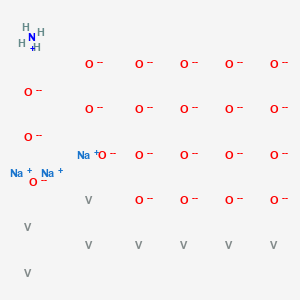
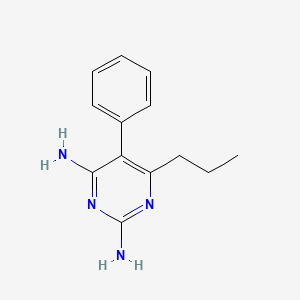
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)

